Benzene-1,2-D2

描述

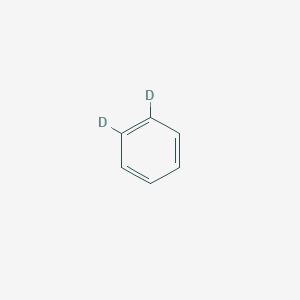

Benzene-1,2-D2 is a deuterated derivative of benzene, where two hydrogen atoms in the benzene ring are replaced by deuterium atoms. Deuterium is an isotope of hydrogen with one proton and one neutron, making it twice as heavy as hydrogen. This substitution results in a compound with the molecular formula C6H4D2. Deuterated compounds like this compound are valuable in various scientific fields due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects.

准备方法

Synthetic Routes and Reaction Conditions: Benzene-1,2-D2 can be synthesized through several methods. One common approach involves the deuteration of benzene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound often involves the use of deuterated reagents and catalysts to achieve high yields and purity. The process may include multiple steps of purification, such as distillation and crystallization, to isolate the desired compound.

化学反应分析

Types of Reactions: Benzene-1,2-D2 undergoes various chemical reactions similar to benzene, including:

Electrophilic Aromatic Substitution (EAS): This includes reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.

Oxidation and Reduction: While benzene is relatively resistant to oxidation, under specific conditions, it can be oxidized to form phenols or quinones. Reduction reactions can convert benzene derivatives to cyclohexane derivatives.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Friedel-Crafts Alkylation/Acylation: Alkyl or acyl chlorides in the presence of aluminum chloride (AlCl3).

Major Products Formed:

Nitration: Nitrobenzene derivatives.

Halogenation: Halobenzene derivatives.

Friedel-Crafts Reactions: Alkylbenzene or acylbenzene derivatives.

科学研究应用

Organic Synthesis

Benzene-1,2-D2 is primarily used as a solvent and reagent in organic synthesis. Its deuterated nature allows for the tracing of chemical pathways and mechanisms in reactions involving benzene derivatives. The incorporation of deuterium into organic compounds can significantly aid in understanding reaction kinetics and mechanisms through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Applications:

- Mechanistic Studies: Deuterated solvents like this compound are invaluable in mechanistic studies where the fate of hydrogen atoms needs to be tracked during chemical reactions.

- Isotope Labeling: It serves as a labeling agent in the synthesis of pharmaceuticals and agrochemicals, facilitating the study of metabolic pathways and biological interactions.

Environmental Studies

In environmental chemistry, this compound is utilized to investigate the behavior of benzene in various ecosystems. Its use in studies helps in understanding the degradation pathways and the impact of benzene on groundwater and soil.

Case Study Example:

A study demonstrated the application of this compound in assessing the remediation efficiency of contaminated groundwater. By tracking the isotopic signature of benzene during bioremediation processes, researchers could evaluate the degradation rates and identify microbial pathways involved in the breakdown of benzene compounds .

Biomedical Research

The compound has significant implications in biomedical research, particularly in pharmacokinetics and toxicology. This compound is used to study the distribution and metabolism of benzene and its derivatives within biological systems.

Research Findings:

- A study on the bio-distribution of benzene derivatives indicated that deuterated compounds could provide insights into their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics .

- Toxicogenomic profiling has utilized deuterated benzene to evaluate gene expression changes linked to exposure to benzene and its metabolites, revealing insights into susceptibility to toxicity .

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard for quantitative analysis. Its stable isotopic composition allows for precise calibration in mass spectrometry and NMR experiments.

Application Highlights:

- Mass Spectrometry: It provides a reliable standard for quantifying trace amounts of organic pollutants in environmental samples.

- NMR Spectroscopy: The distinct NMR signals from deuterated compounds facilitate detailed structural analysis and identification of complex mixtures.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Mechanistic studies; isotope labeling | Enhanced tracking of reaction pathways |

| Environmental Studies | Groundwater remediation studies | Understanding degradation pathways |

| Biomedical Research | Pharmacokinetic studies; toxicogenomics | Insights into metabolism and toxicity |

| Analytical Chemistry | Internal standard for mass spectrometry and NMR | Improved accuracy in quantitative analyses |

作用机制

The mechanism of action of Benzene-1,2-D2 primarily involves its role as a stable isotope tracer. The presence of deuterium atoms alters the vibrational frequencies of the molecule, which can be detected using spectroscopic techniques. This allows researchers to track the movement and transformation of the compound in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the system being studied.

相似化合物的比较

Benzene (C6H6): The non-deuterated parent compound.

1,3-Dideuteriobenzene (C6H4D2): Another isomer with deuterium atoms at different positions.

1,4-Dideuteriobenzene (C6H4D2): Yet another isomer with deuterium atoms at the para positions.

Uniqueness: Benzene-1,2-D2 is unique due to the specific placement of deuterium atoms, which can influence the compound’s reactivity and physical properties. The ortho position of deuterium atoms can lead to different steric and electronic effects compared to the meta and para isomers, making it valuable for studying specific reaction mechanisms and isotope effects.

生物活性

Benzene-1,2-D2, a deuterated form of benzene, has garnered attention in various fields of research, particularly in understanding its biological activity and potential applications. This article reviews the biological properties of this compound, focusing on its mechanisms of action, toxicity, and implications for human health.

This compound is characterized by its molecular formula , where two hydrogen atoms in the benzene ring are replaced by deuterium atoms. This substitution alters the compound's physical properties, such as its boiling point and solubility, which can influence its biological interactions.

The biological activity of this compound is primarily studied through its interactions with cellular systems. Its metabolism in the body is crucial to understanding its biological effects:

- Metabolism : Benzene undergoes metabolic activation primarily in the liver through cytochrome P450 enzymes, leading to the formation of reactive metabolites that can induce oxidative stress and DNA damage . The presence of deuterium may alter the kinetics of these metabolic pathways compared to non-deuterated benzene.

- Toxicity : Benzene exposure is linked to several adverse health effects, including hematotoxicity and carcinogenicity. Studies indicate that deuterated compounds may exhibit different toxicity profiles due to altered metabolic pathways .

Case Studies

- Hematotoxicity : A study examining occupational exposure to benzene found that individuals exposed to high levels exhibited increased risks for conditions such as acute myeloid leukemia (AML) and myelodysplastic syndromes. The role of genetic polymorphisms affecting metabolism (e.g., CYP2E1) was highlighted as a significant factor influencing susceptibility .

- Comparative Toxicology : Research comparing the toxicity of deuterated versus non-deuterated benzene showed that while both forms can induce similar toxicological effects, the rate and extent of these effects may differ due to kinetic isotope effects associated with deuterium substitution .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Antimicrobial Activity : Some derivatives of benzene compounds have demonstrated antimicrobial properties. For instance, 1,2-benzothiazine derivatives exhibited significant antibacterial activity against pathogens like E. coli and S. aureus, suggesting that modifications in structure can enhance biological efficacy .

- Oxidative Stress : Benzene exposure has been shown to increase oxidative stress markers in human cells. The presence of deuterium may influence the generation of reactive oxygen species (ROS), potentially mitigating some oxidative damage compared to non-deuterated benzene .

Data Tables

The following table summarizes key findings related to the biological activity and toxicity profiles of this compound compared to non-deuterated benzene.

| Parameter | Benzene | This compound |

|---|---|---|

| Metabolic Activation | High | Moderate |

| Hematotoxicity Risk | Elevated | Potentially Lower |

| Antimicrobial Activity | Variable | Enhanced in derivatives |

| Oxidative Stress Induction | Significant | Reduced |

属性

IUPAC Name |

1,2-dideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=CC=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317178 | |

| Record name | Benzene-1,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19467-24-4 | |

| Record name | Benzene-1,2-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19467-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。